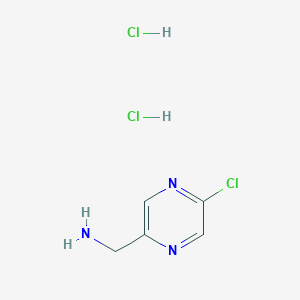
(5-Chloropyrazin-2-yl)methanamine dihydrochloride
Overview
Description
(5-Chloropyrazin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H8Cl3N3 and its molecular weight is 216.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloropyrazin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloropyrazin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Pyrazole Derivatives Synthesis : A study by Sharma and Sharma (2014) discussed the microwave-assisted synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl) methanones, a process relevant for pharmaceutical applications. This efficient method provided high yields and clean reactions, important for drug development processes (Sharma & Sharma, 2014).
Serotonin Receptor Biased Agonists for Antidepressants : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity and could be potential antidepressant drug candidates (Sniecikowska et al., 2019).
Iso-Pictet-Spengler Reactions for Indole Core Structures : Schönherr and Leighton (2012) reported on the use of (1H-indol-4-yl)methanamine in iso-Pictet-Spengler reactions. This method provides access to underexplored indole-based core structures, which are significant in medicinal chemistry (Schönherr & Leighton, 2012).
Anticancer and Antimicrobial Agents Synthesis : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating pyrazoline and pyridine. These compounds demonstrated promising anticancer activity against various cancer cell lines and also showed significant antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) explored Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their potential in cellular imaging and photocytotoxicity. This research highlights the application of such compounds in cancer therapy and diagnostics (Basu et al., 2014).
Synthesis of Quinoline Derivatives for Antimicrobial Activity : Thomas, Adhikari, and Shetty (2010) discussed the synthesis of quinoline derivatives carrying methanamine, which showed moderate to very good antibacterial and antifungal activities, illustrating their potential in antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-3-8-4(1-7)2-9-5;;/h2-3H,1,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNECCHHJXXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



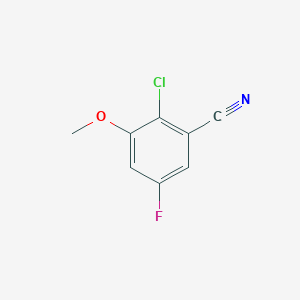


![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)
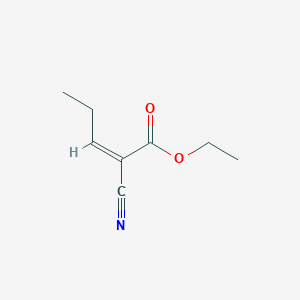


![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
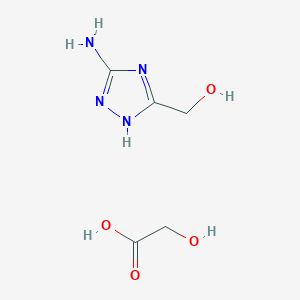
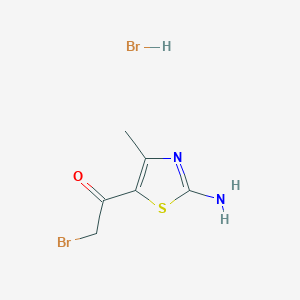

![(1R,5S)-rel-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)

![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)